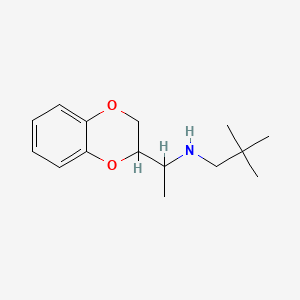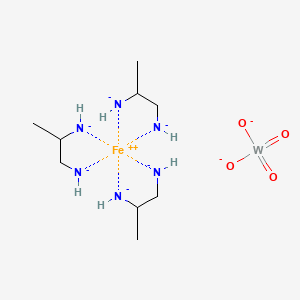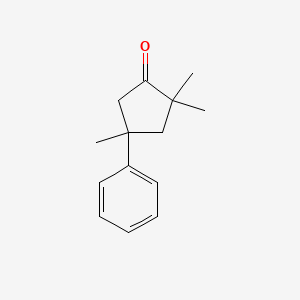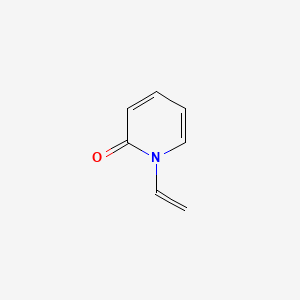
2(1H)-Pyridinone, 1-ethenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(1H)-Pyridinone,1-ethenyl-(9CI) is a heterocyclic organic compound that features a pyridinone ring with an ethenyl group attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone,1-ethenyl-(9CI) typically involves the reaction of pyridinone derivatives with vinyl-containing reagents under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where the pyridinone derivative is reacted with a vinyl halide in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods
Industrial production of 2(1H)-Pyridinone,1-ethenyl-(9CI) may involve large-scale palladium-catalyzed coupling reactions, utilizing continuous flow reactors to enhance efficiency and scalability. The use of high-purity starting materials and optimized reaction conditions is crucial to achieve consistent product quality.
化学反応の分析
Types of Reactions
2(1H)-Pyridinone,1-ethenyl-(9CI) can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The pyridinone ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated pyridinone derivatives.
Substitution: Formation of various substituted pyridinone derivatives depending on the reagents used.
科学的研究の応用
2(1H)-Pyridinone,1-ethenyl-(9CI) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 2(1H)-Pyridinone,1-ethenyl-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
2(1H)-Pyridinone,1-ethenyl-(9CI) can be compared with other similar compounds, such as:
2(1H)-Pyridinone: Lacks the ethenyl group, resulting in different chemical properties and reactivity.
1-Vinyl-2-pyrrolidinone: Similar structure but with a pyrrolidinone ring instead of a pyridinone ring, leading to different biological activities.
2(1H)-Quinolone: Contains a quinolone ring, which imparts distinct chemical and biological properties.
特性
分子式 |
C7H7NO |
|---|---|
分子量 |
121.14 g/mol |
IUPAC名 |
1-ethenylpyridin-2-one |
InChI |
InChI=1S/C7H7NO/c1-2-8-6-4-3-5-7(8)9/h2-6H,1H2 |
InChIキー |
NFPLJTNXOKFJRO-UHFFFAOYSA-N |
正規SMILES |
C=CN1C=CC=CC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-methyl-2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-4,5-dihydroimidazole](/img/structure/B13790675.png)
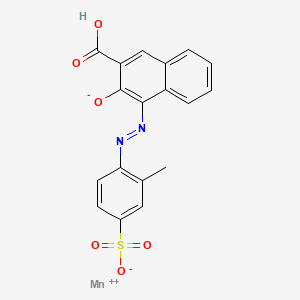
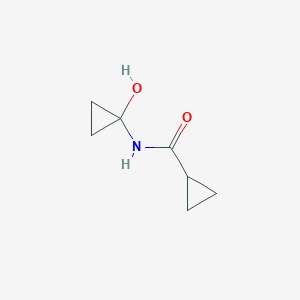
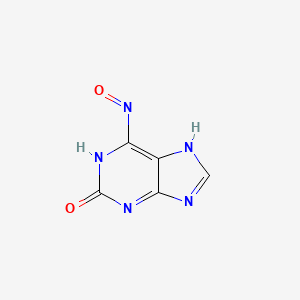
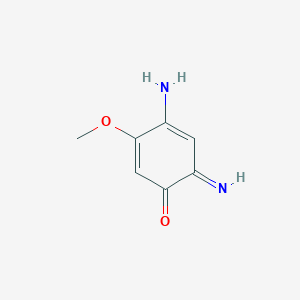
![Phosphonic acid, [2-[[(2-chloroethoxy)(2-chloroethyl)phosphinyl]oxy]ethyl]-, bis(2-chloroethyl) ester](/img/structure/B13790704.png)
![1-[4-[2-(2-fluoroanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13790711.png)
![N-[[2,4-bis(bromomethyl)-5-methyl-phenyl]methyl]acetamide](/img/structure/B13790714.png)

![6-(2-Methoxy-5-methylphenyl)-3-methylimidazo[2,1-B]thiazole-5-carboxaldehyde](/img/structure/B13790723.png)

